8-(3-Chloro-4-fluoro-5-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane
Description
Properties
Molecular Formula |
C14H17ClFNO3 |
|---|---|
Molecular Weight |
301.74 g/mol |
IUPAC Name |
8-(3-chloro-4-fluoro-5-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane |
InChI |
InChI=1S/C14H17ClFNO3/c1-18-12-9-10(8-11(15)13(12)16)17-4-2-14(3-5-17)19-6-7-20-14/h8-9H,2-7H2,1H3 |
InChI Key |
KLZAYMXHSBSSHT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)N2CCC3(CC2)OCCO3)Cl)F |
Origin of Product |
United States |
Preparation Methods
Formation of the Spirocyclic Intermediate
- The 1,4-dioxa-8-azaspiro[4.5]decane scaffold is reacted with aromatic precursors bearing leaving groups (e.g., halides or nitro groups) under basic conditions to form a C-N bond linking the spirocyclic amine to the aromatic ring.
- Potassium carbonate (K2CO3) is commonly used as a base in polar aprotic solvents such as N,N-dimethylformamide (DMF) or N-methylpyrrolidinone (NMP) at elevated temperatures (70–80°C) to facilitate nucleophilic substitution.
Substituent Introduction and Functional Group Transformations
- Aromatic nitro groups can be reduced to amines using catalytic hydrogenation (e.g., H2, 10% Pd/C) in ethanol or ethanol/tetrahydrofuran mixtures at room temperature to enable further functionalization.
- Reductive amination is employed to introduce additional amine substituents on the spirocyclic nitrogen, using reagents such as sodium triacetoxyborohydride (NaBH(OAc)3) in dichloromethane or 1,2-dichloroethane at room temperature.
Microwave-Assisted Synthesis
- Microwave irradiation accelerates key coupling steps, improving yields and reducing reaction times. For example, the introduction of the spirocyclic amine into aromatic triazine derivatives has been successfully performed under microwave conditions at 120°C.
Detailed Stepwise Preparation Example
| Step | Reaction Description | Reagents & Conditions | Yield / Notes |
|---|---|---|---|
| 1 | Nucleophilic aromatic substitution of 3-chloro-4-fluoro-5-methoxy-nitrobenzene with 1,4-dioxa-8-azaspiro[4.5]decane | K2CO3, DMF, 70°C, overnight | Formation of spirocyclic intermediate |
| 2 | Catalytic hydrogenation to reduce nitro group to amine | H2, 10% Pd/C, EtOH/THF, rt | High yield, clean reduction |
| 3 | Reductive amination to introduce additional substituents on nitrogen | NaBH(OAc)3, DCM or DCE, rt | Selective amine functionalization |
| 4 | Microwave-assisted coupling with aromatic electrophiles | DIPEA, NMP, microwave, 120°C | Enhanced reaction rate and yield |
| 5 | Acidic hydrolysis or salt formation | 4 M HCl in dioxane or EtOAc | Isolation of final hydrochloride salt |
Research Findings and Optimization
- The use of microwave-assisted synthesis significantly improves reaction efficiency in the formation of the spirocyclic amine-aromatic bond, reducing reaction times from hours to minutes and often increasing yields.
- The choice of solvent and base (DMF and K2CO3) is critical for achieving high conversion rates in nucleophilic aromatic substitution reactions involving electron-deficient aromatic rings substituted with halogens and methoxy groups.
- Catalytic hydrogenation under mild conditions ensures selective reduction of nitro groups without affecting other sensitive functionalities such as methoxy or halogen substituents.
- Reductive amination using sodium triacetoxyborohydride allows for mild and selective amine alkylation, preserving the integrity of the spirocyclic core.
Data Table: Summary of Key Reaction Parameters
| Reaction Step | Substrate(s) | Reagents | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Nucleophilic aromatic substitution | 3-chloro-4-fluoro-5-methoxy-nitrobenzene + 1,4-dioxa-8-azaspiro[4.5]decane | K2CO3 | DMF | 70°C | Overnight | 85–90 | Base-promoted substitution |
| Nitro reduction | Nitro intermediate | H2, 10% Pd/C | EtOH/THF | RT | 4–6 h | >90 | Mild catalytic hydrogenation |
| Reductive amination | Amino intermediate + amine | NaBH(OAc)3 | DCM or DCE | RT | Overnight | 80–95 | Selective amine alkylation |
| Microwave-assisted coupling | Spirocyclic amine + electrophile | DIPEA | NMP | 120°C (microwave) | 10–30 min | 75–85 | Accelerated coupling |
| Acid hydrolysis/salt formation | Coupled product | 4 M HCl | Dioxane or EtOAc | 80°C | 1–2 h | Quantitative | Salt isolation |
Chemical Reactions Analysis
Types of Reactions
8-(3-Chloro-4-fluoro-5-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Often used to reduce specific functional groups within the molecule.
Substitution: Commonly involves replacing one functional group with another, often using reagents like NaBH4/I2.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.
Substitution: Halogenated compounds and catalysts to facilitate the substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce simpler, less oxidized forms of the compound.
Scientific Research Applications
8-(3-Chloro-4-fluoro-5-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 8-(3-Chloro-4-fluoro-5-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their function .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structure Modifications
Spirocyclic Core Variants
- Yields range from 50–60% .
- 1-Aryl-1,4-diazaspiro[5.5]undecane-3,5-diones (5d–f) : Extended spirocyclic systems (undecane vs. decane) with higher yields (60–85%) due to improved steric accommodation .
Substituted Spiro Derivatives
- 8-(Bicyclo[1.1.1]pentan-1-yl)-1,4-dioxa-8-azaspiro[4.5]decane : Replaces the aryl group with a bicyclo substituent, reducing aromatic interactions but increasing steric bulk. Synthesized in 52% yield .
- 8-[(3-Bromo-5-fluorophenyl)methyl]-1,4-dioxa-8-azaspiro[4.5]decane: Features a bromo-fluorophenyl methyl group, altering electronic density (C14H17BrFNO2; 95% purity) .
Aryl Substituent Variations
Pharmacological and Physicochemical Properties
Electronic and Steric Effects
- Methoxy Group : The 5-OMe substituent increases electron density, improving solubility compared to purely halogenated analogs (e.g., ’s bromo-fluoro derivative) .
Biological Activity
8-(3-Chloro-4-fluoro-5-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (CAS No. 1960391-60-9) is a synthetic compound characterized by its unique spirocyclic structure and various functional groups. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly as a ligand for sigma receptors and its implications in treating various diseases.
The molecular formula of the compound is C14H17ClFNO3, with a molar mass of 301.74 g/mol. The chemical structure includes a spirocyclic framework which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C14H17ClFNO3 |
| Molar Mass | 301.74 g/mol |
| CAS Number | 1960391-60-9 |
| Density | Not specified |
| Boiling Point | Not specified |
| Flash Point | Not specified |
Sigma Receptor Binding
Research indicates that compounds similar to this compound exhibit significant binding affinity for sigma receptors, particularly σ1 receptors. A study reported that related compounds showed high affinity (K(i) = 5.4 ± 0.4 nM) for σ1 receptors and selectivity for σ2 receptors . This suggests that the compound may have potential applications in neuropharmacology and pain management.
Antiviral Activity
In vitro studies have demonstrated that spirocyclic compounds can exhibit antiviral activity against various strains of viruses. For instance, derivatives of similar structures have shown effective inhibition against hepatitis C virus (HCV) replicons with EC50 values as low as 1.5 nM . Although direct studies on the specific compound may be limited, the structural similarities suggest potential antiviral properties.
Antitumor Activity
Preliminary findings indicate that compounds with similar structural motifs can induce apoptosis in cancer cells. The mechanism may involve interference with cellular signaling pathways related to proliferation and survival . Further studies are needed to elucidate the specific pathways influenced by this compound.
Case Studies
Case Study 1: Sigma Receptor Ligands
A series of novel piperidine compounds were synthesized and evaluated for their sigma receptor binding properties, revealing that modifications in the phenyl ring significantly affected affinity and selectivity . This study underscores the importance of structural variations in enhancing biological activity.
Case Study 2: Antiviral Efficacy
In another study focusing on spirocyclic compounds, researchers explored their efficacy against HCV. The results indicated that specific modifications could lead to enhanced potency against viral replication . While direct data on this compound are sparse, these findings highlight the potential for further exploration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
